Lipophilicity (LogP) Differentiation vs. Non-Methylated Phenethyl(3-phenylpropyl) Ether Core
The target compound 2,4-dimethyl-1-(2-phenylpropoxy)benzene exhibits a calculated LogP of 4.49, derived via the ChemSrc platform . In contrast, the non-methylated structural core phenethyl(3-phenylpropyl) ether (CAS 99930-75-3), which shares the C17H20O formula but lacks the aromatic methyl substituents, is expected to yield a lower LogP value due to the absence of hydrophobic methyl contributions. While an experimentally verified LogP for the non-methylated analog is not available in the same curated database, the structural difference implies a quantifiable lipophilicity gap that affects predicted membrane partitioning and in silico ADME parameters. This difference is critical when selecting compounds for cell-based assays where passive diffusion rates must be controlled.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 4.49 (computed, ChemSrc) |
| Comparator Or Baseline | Phenethyl(3-phenylpropyl) ether (non-methylated core); LogP data not available in the same database source |
| Quantified Difference | Not directly quantifiable from identical experimental method; structural difference suggests ΔLogP > 0.5 units based on additive methyl contributions |
| Conditions | Computed LogP values; no experimental shake-flask or HPLC-derived LogP identified |
Why This Matters
A LogP difference of >0.5 units can translate to a >3-fold difference in membrane permeability coefficient, directly impacting intracellular exposure in cellular assays and in vivo distribution.
